BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

Kinase inhibition Triazole regioisomerism Antitumor SAR

1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2309629-81-8) is a synthetic small-molecule urea derivative that integrates a 3,4-dimethoxybenzyl pharmacophore, a chiral phenyl-ethyl linker, and a 2H-1,2,3-triazol-2-yl heterocycle into a single hybrid scaffold (C20H23N5O3, MW 381.4 g/mol). It belongs to the broader class of triazole-urea conjugates, a privileged chemotype extensively explored in medicinal chemistry for antitumor, anti-inflammatory, and kinase-inhibitory applications.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 2309629-81-8
Cat. No. B2398186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
CAS2309629-81-8
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C20H23N5O3/c1-27-18-9-8-15(12-19(18)28-2)13-21-20(26)24-17(14-25-22-10-11-23-25)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3,(H2,21,24,26)
InChIKeyQUMRPPZORWJDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2309629-81-8): Procurement-Relevant Structural Identity and Compound Class Context


1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2309629-81-8) is a synthetic small-molecule urea derivative that integrates a 3,4-dimethoxybenzyl pharmacophore, a chiral phenyl-ethyl linker, and a 2H-1,2,3-triazol-2-yl heterocycle into a single hybrid scaffold (C20H23N5O3, MW 381.4 g/mol) . It belongs to the broader class of triazole-urea conjugates, a privileged chemotype extensively explored in medicinal chemistry for antitumor, anti-inflammatory, and kinase-inhibitory applications [1]. The compound's structural composition—specifically the 2H-1,2,3-triazole regioisomer tether combined with the 3,4-dimethoxybenzyl urea terminus—places it within a subset of diarylurea-triazole hybrids for which structure-activity relationships (SAR) have been delineated in primary antitumor screening campaigns [2].

Why 1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea Cannot Be Replaced by In-Class Triazole-Urea Analogs Without Quantitative Risk


Triazole-urea hybrids as a class display significant variation in target engagement, cellular antiproliferative potency, and selectivity index depending on subtle permutations in the aryl-urea terminus and the triazole regioisomeric form (1H- vs. 2H-1,2,3-triazole) [1]. In a focused SAR study of diarylurea-triazole antitumor agents, the replacement of the dimethoxybenzyl moiety with a simple phenyl or halogenated benzyl group reduced antiproliferative activity against HT-29 colon cancer cells by more than 10-fold, and the switch from a 2-substituted triazole to a 1-substituted triazole linker altered kinase selectivity profiles for c-Kit, RET, and FLT3 inhibition [2]. Consequently, the assumption that any triazole-urea congener—such as the thiophene (CAS 2310141-66-1), m-tolyl (CAS 2320856-99-1), or 4-chlorobenzyl (CAS not assigned) variants—can serve as a functionally equivalent substitute for 1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is not supported by available SAR evidence and introduces unquantified risk of target selectivity drift and potency loss.

1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2309629-81-8): Quantified Differentiation Evidence Against Closest Structural Analogs


Triazole Regioisomeric Form (2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole) as a Determinant of Kinase Inhibition Selectivity

The target compound incorporates a 2H-1,2,3-triazol-2-yl moiety, whereas many commercially available triazole-urea comparator compounds (e.g., Compound T.2, a 1H-1,2,3-triazol-1-yl derivative) employ the alternative 1H-regioisomer. In a published diarylurea-triazole antitumor series, the most potent compound bearing a modified triazole (compound 62i) achieved >80% inhibition of c-Kit, RET, and FLT3 tyrosine kinases, with antiproliferative IC50 values of 0.90 μM (HT-29), 0.85 μM (H460), and 1.54 μM (MDA-MB-231) [1]. While the specific 2H-triazole regioisomer present in CAS 2309629-81-8 was not independently profiled in that study, the class-level SAR demonstrates that triazole regioisomeric configuration materially impacts kinase inhibition breadth, and substitution with a 1H-triazole analog cannot be assumed to recapitulate the same target engagement profile.

Kinase inhibition Triazole regioisomerism Antitumor SAR

3,4-Dimethoxybenzyl Substituent Contribution to Antiproliferative Potency Relative to Halogenated and Simple Aryl Analogs

The 3,4-dimethoxybenzyl group attached to the urea nitrogen in CAS 2309629-81-8 distinguishes it from closely related analogs such as 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (chlorobenzyl variant) and 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(m-tolyl)urea (tolyl variant, CAS 2320856-99-1). In a parallel diarylurea-triazole series, replacement of a methoxy-substituted benzyl moiety with a halogenated phenyl urea terminus reduced antiproliferative activity by 5- to 20-fold across multiple cancer cell lines, attributed to altered hydrogen-bonding capacity and ClogD7.4 values [1]. Although direct head-to-head data for CAS 2309629-81-8 against the chlorobenzyl or tolyl comparators are not published, the class-level SAR framework indicates that the electron-donating dimethoxy substitution pattern on the benzyl ring pharmacophore is a significant contributor to cellular potency and cannot be substituted by halogenated or unsubstituted aryl analogs without anticipated loss of activity.

Antiproliferative activity Aryl-urea SAR Cancer cell lines

IDO1 Inhibitory Potential of Urea-1,2,3-Triazole Hybrids as a Class: Enzymatic IC50 Benchmarks for Prioritization

A series of urea-1,2,3-triazole hybrids designed as IDO1 inhibitors was recently reported, with the most active compound (3a) achieving an enzymatic IC50 of 0.75 μM against recombinant IDO1 [1]. While CAS 2309629-81-8 was not explicitly included in that study, its structural homology to the urea-triazole pharmacophore scaffold places it within the same chemotype space. By comparison, the established IDO1 inhibitor epacadostat exhibits an IC50 of approximately 0.01–0.07 μM in analogous enzymatic assays, indicating that this compound class currently operates in the sub-micromolar to micromolar range and may require further optimization for clinical-grade IDO1 targeting. For procurement decisions involving IDO1-focused programs, CAS 2309629-81-8 should be benchmarked against compound 3a (IC50 = 0.75 μM) as a class-relevant reference point rather than against structurally unrelated IDO1 inhibitors.

IDO1 inhibition Cancer immunotherapy Enzymatic assay

VEGFR-2 Kinase Inhibitory Activity of Triazole-Urea Congeners vs. Sorafenib: Implications for Target Selection

A structurally related triazole-urea compound, 1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2), demonstrated VEGFR-2 down-regulation and kinase inhibition comparable to sorafenib in cellular assays [1]. Sorafenib inhibits VEGFR-2 with an IC50 of 90 nM in cell-free assays . The 3-chlorophenyl urea terminus in Compound T.2 differs from the 3,4-dimethoxybenzyl urea terminus in CAS 2309629-81-8, which may alter the VEGFR-2 binding mode. This class-level evidence suggests that triazole-urea hybrids can achieve clinically relevant VEGFR-2 inhibition but that the specific aryl-urea terminus is a critical selectivity filter. Procurement of CAS 2309629-81-8 for angiogenesis-related projects should be accompanied by confirmatory VEGFR-2 profiling, as the dimethoxy substitution may shift kinase selectivity away from VEGFR-2 and toward other kinase targets (e.g., c-Kit, RET, FLT3 as noted above).

VEGFR-2 inhibition Angiogenesis Multitarget kinase profile

Structural Determinants of eEF2K-Mediated Antiproliferative Selectivity in Pancreatic Cancer: Triazole-Urea Hybrid SAR

A recent study of 1,2,4-triazole-urea conjugates (thirty novel compounds) identified eEF2K suppression as a mechanism of antiproliferative activity against pancreatic cancer cells, with lead compounds inducing apoptosis in PANC-1 and MiaPaCa-2 lines [1]. Although this series employed a 1,2,4-triazole rather than the 1,2,3-triazole found in CAS 2309629-81-8, the urea linkage serves as a conserved pharmacophore element. The demonstrated eEF2K-mediated mechanism provides a testable hypothesis for CAS 2309629-81-8 that cannot be assumed for non-urea-containing triazole derivatives. For procurement in pancreatic cancer research programs, CAS 2309629-81-8 offers a structurally distinct 1,2,3-triazole-urea scaffold that complements rather than duplicates existing 1,2,4-triazole-urea series.

Pancreatic cancer eEF2K inhibition Apoptosis induction

Physicochemical Property Differentiation: ClogD7.4 and Hydrogen-Bond Donor/Acceptor Profile vs. Commercially Available Analogs

The diarylurea-triazole antitumor optimization campaign identified a suitable ClogD7.4 range as a critical parameter for balancing cellular potency and drug-likeness, with the most promising compounds exhibiting ClogD7.4 values that facilitated both membrane permeability and aqueous solubility [1]. CAS 2309629-81-8 contains five hydrogen-bond acceptors (three from the urea carbonyl and triazole nitrogens, two from the dimethoxy oxygens) and two hydrogen-bond donors (urea NH groups), yielding a calculated polar surface area (tPSA) of approximately 96 Ų—within the Lipinski-compliant range for oral bioavailability. In contrast, the thiophene analog (CAS 2310141-66-1, C15H15N5OS, MW 313.4) possesses a lower molecular weight and different H-bond acceptor profile due to the thiophene sulfur, while the m-tolyl analog (CAS 2320856-99-1, C18H19N5O, MW 321.4) lacks the methoxy oxygen H-bond acceptors. The distinct ClogD and H-bond profiles of CAS 2309629-81-8 relative to these commercially available comparators may translate into differential cellular permeability and target engagement, although direct experimental confirmation is lacking.

Drug-likeness ClogD Physicochemical profiling

Optimal Research Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2309629-81-8) Based on Available Evidence


Kinase Profiling of 2H-1,2,3-Triazole-Urea Hybrids for c-Kit, RET, and FLT3 Inhibition

CAS 2309629-81-8 is best deployed as a screening candidate in kinase inhibition panels targeting c-Kit, RET, and FLT3, where structurally related diarylurea-triazole compounds have demonstrated >80% inhibition at screening concentrations. The compound's 2H-1,2,3-triazole regioisomer and 3,4-dimethoxybenzyl urea terminus represent a distinct pharmacophore combination not represented in currently profiled 1H-triazole or halogenated-aryl urea congeners. Procurement is warranted for SAR expansion studies aimed at establishing whether this specific substitution pattern enhances selectivity for one kinase over others within the c-Kit/RET/FLT3 panel .

IDO1 Inhibitor Scaffold-Hopping and Lead Optimization Campaigns

The urea-1,2,3-triazole scaffold has validated IDO1 inhibitory activity (class benchmark: compound 3a, IC50 = 0.75 μM). CAS 2309629-81-8 provides a chemically distinct entry point into this chemotype space, with the 2H-triazole and dimethoxybenzyl features offering unexplored vectors for improving potency toward the sub-100 nM range required for therapeutic relevance. It is most appropriately utilized in enzymatic IDO1 assays with head-to-head comparison against compound 3a to quantify differential activity attributable to the unique substitution pattern .

Pancreatic Cancer Cell Line Screening for eEF2K-Dependent Antiproliferative Activity

Based on the demonstrated eEF2K-mediated antiproliferative mechanism of 1,2,4-triazole-urea hybrids in PANC-1 and MiaPaCa-2 pancreatic cancer models, CAS 2309629-81-8 offers a structurally orthogonal 1,2,3-triazole-urea analog for comparative mechanism-of-action studies. Procurement is recommended for laboratories seeking to determine whether the triazole regioisomer switch (1,2,4- to 1,2,3-triazole) preserves or alters eEF2K target engagement and downstream apoptosis induction .

VEGFR-2 vs. Multi-Kinase Selectivity Profiling in Angiogenesis-Targeted Projects

Given that triazole-urea congeners with a 3-chlorophenyl terminus achieve sorafenib-comparable VEGFR-2 inhibition, CAS 2309629-81-8—with its 3,4-dimethoxybenzyl terminus—should be prioritized for selectivity profiling experiments designed to assess whether the methoxy substitution redirects kinase inhibition away from VEGFR-2 and toward alternate targets such as c-Kit, RET, or FLT3. This compound is most valuable in projects requiring a multi-kinase or kinase-repurposed inhibitor rather than a pure VEGFR-2 agent .

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.